rac Deprenyl-d3 rac Deprenyl-d3 Selegiline D5 is a labelled Selegiline. Selegiline is an irreversible MAO-B inhibitor can be used for the treatment of movement disorders due to Parkinson's disease.
Brand Name: Vulcanchem
CAS No.: 1189731-50-7
VCID: VC0196505
InChI: InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3
SMILES: CC(CC1=CC=CC=C1)N(C)CC#C
Molecular Formula: C13H14D3N
Molecular Weight: 190.28

rac Deprenyl-d3

CAS No.: 1189731-50-7

Cat. No.: VC0196505

Molecular Formula: C13H14D3N

Molecular Weight: 190.28

Purity: 99% HPLC

* For research use only. Not for human or veterinary use.

rac Deprenyl-d3 - 1189731-50-7

CAS No. 1189731-50-7
Molecular Formula C13H14D3N
Molecular Weight 190.28
IUPAC Name 1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine
Standard InChI InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3
SMILES CC(CC1=CC=CC=C1)N(C)CC#C

Chemical Structure and Properties

Rac Deprenyl-d3, also known as 1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine, features a distinctive molecular structure with deuterium incorporation at specific positions. This compound is characterized by a molecular formula of C13H14D3N and a molecular weight of 190.30 g/mol . The "rac" designation indicates its racemic nature, containing equal amounts of both enantiomers of the compound.

Structural Characteristics

The fundamental structure of rac Deprenyl-d3 consists of a phenyl group attached to a propan-2-amine backbone, with N-substitution by both a prop-2-ynyl group and a trideuteriomethyl group . The three deuterium atoms replace hydrogen in the methyl group attached to the nitrogen atom, a modification that provides enhanced stability and traceability in research applications. The precise arrangement of these functional groups contributes to its ability to interact with monoamine oxidase enzymes.

Identification and Nomenclature

Rac Deprenyl-d3 is identified by various systematic names and identifiers that reflect its structural characteristics:

Identifier TypeValue
PubChem CID45038846
CAS Number1189731-50-7
Synonymsrac Deprenyl-d3, (+/-)-Deprenyl-d3, Selegiline D5
IUPAC Name1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine
Molecular FormulaC13H14D3N
Molecular Weight190.30 g/mol

This compound is cataloged in chemical databases with creation date of March 29, 2010, and recent modifications as of April 5, 2025 , indicating ongoing research interest and database curation.

Relationship to Deprenyl and Deuterated Derivatives

Rac Deprenyl-d3 belongs to a family of compounds derived from Deprenyl (Selegiline), which is recognized for its inhibitory effects on monoamine oxidase B (MAO-B). The parent compound, Deprenyl, is a selective and irreversible inhibitor of B-type monoamine oxidase, predominantly found in glial cells in the brain .

Related Deuterated Compounds

Several related deuterated derivatives have been synthesized for specialized research applications:

  • Rac 4-Amino Deprenyl-d3 (CAS: 1246819-48-6) - Features an amino group at the para position of the phenyl ring, providing additional functional capabilities for research applications.

  • Rac 4-Nitro Deprenyl-d3 Hydrochloride - Contains a nitro group at the para position of the phenyl ring, with applications in research related to neurodegenerative diseases and enzyme kinetics.

These structural variations maintain the core deuterium labeling while introducing additional functional groups that expand their utility in various research contexts.

Pharmacological Properties and Mechanism of Action

The pharmacological profile of rac Deprenyl-d3 is closely related to that of Deprenyl, with the deuterium labeling primarily serving analytical purposes rather than fundamentally altering its biological activity.

Mechanism of Action

Like its parent compound, rac Deprenyl-d3 functions primarily through irreversible inhibition of monoamine oxidase B (MAO-B). This inhibition leads to increased levels of dopamine in the brain, which is particularly relevant for research related to Parkinson's disease and other neurological conditions . The selective nature of this inhibition is a key characteristic, distinguishing it from non-selective MAO inhibitors.

Pharmacokinetic Considerations

The deuterium labeling in rac Deprenyl-d3 potentially influences its pharmacokinetic properties, particularly its metabolic stability. Deuterium substitution can strengthen carbon-deuterium bonds compared to carbon-hydrogen bonds, potentially leading to:

  • Slower metabolic degradation

  • Altered metabolic pathways

  • Increased half-life in biological systems

These modifications make rac Deprenyl-d3 particularly valuable for metabolic tracking studies and investigations of drug disposition.

Research Applications and Significance

Rac Deprenyl-d3 serves important functions in neuropharmacological research, offering advantages for analytical procedures and fundamental investigations of neurological processes.

Analytical Applications

The deuterium labeling of rac Deprenyl-d3 makes it particularly valuable for:

  • Mass spectrometry studies - The distinctive mass signature allows for precise tracking in complex biological matrices

  • Metabolic pathway investigations - Facilitates identification and quantification of metabolites

  • Pharmacokinetic studies - Enables differentiation between administered compound and endogenous molecules

Neurodegenerative Disease Research

Given the established role of Deprenyl in treating Parkinson's disease, rac Deprenyl-d3 provides a valuable tool for investigating:

  • Mechanisms of dopaminergic neuron degeneration

  • Neuroprotective pathways and interventions

  • Long-term effects of MAO-B inhibition

These applications leverage the compound's ability to inhibit MAO-B while providing enhanced analytical capabilities through deuterium labeling.

Comparative Analysis with Other MAO Inhibitors

Understanding rac Deprenyl-d3 requires consideration of its position within the broader landscape of MAO inhibitors and their applications.

Advantages Over Non-Deuterated Variants

The deuterium labeling in rac Deprenyl-d3 confers several research advantages:

  • Enhanced metabolic stability

  • Improved analytical detectability

  • Potential for reduced dosing frequency in experimental models

  • Precise tracking in metabolic studies

Research Context and Applications

The standard non-deuterated Deprenyl has been extensively studied in clinical trials for Parkinson's disease, showing the ability to delay the onset of disability in early stages of the condition . The deuterated variant builds upon this foundation, providing additional research capabilities while maintaining the core pharmacological properties.

Future Research Directions

The development and application of rac Deprenyl-d3 suggest several promising avenues for future investigation.

Integration with Advanced Research Technologies

The utility of rac Deprenyl-d3 is likely to expand with integration into:

  • Advanced imaging techniques

  • High-throughput screening approaches

  • Combination therapies for neurodegenerative disorders

  • Personalized medicine approaches for neurological conditions

These directions will potentially enhance understanding of both the compound itself and the broader mechanisms of neurodegeneration and neuroprotection.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator